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Varese, Italy — A novel prognostic tool, the Response to Ruxolitinib after 6 Months (RR6)
model, is reshaping the landscape of clinical trials in myelofibrosis (MF) by providing a dynamic
assessment of patient survival after initiation of ruxolitinib therapy. Developed from the real-
world RUXOREL-MF study, the RR6 model offers researchers, scientists, and drug
development professionals a valuable instrument for early identification of high-risk patients
who may benefit from alternative therapeutic strategies. These application notes and protocols
provide a comprehensive guide to integrating the RR6 model into clinical trial design and
execution.

Myelofibrosis, a chronic and progressive myeloproliferative neoplasm, is characterized by bone
marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Ruxolitinib, a potent
JAK1/JAKZ inhibitor, has been a cornerstone of MF treatment, improving spleen size and
symptom burden. However, responses to ruxolitinib are variable, and a significant proportion of
patients experience suboptimal response or lose their response over time. The RR6 model
addresses this challenge by providing a framework for predicting long-term outcomes based on
key clinical parameters assessed at baseline and during the first six months of treatment.

The RR6 Model: A Dynamic Prognostic Tool
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The RR6 model stratifies patients into three distinct risk categories—Ilow, intermediate, and
high—based on a scoring system that incorporates three key variables:

e Ruxolitinib Dose: The administered dose of ruxolitinib at baseline, 3 months, and 6 months.

e Spleen Response: The percentage reduction in palpable spleen length from baseline at 3
and 6 months.

» Red Blood Cell (RBC) Transfusion Requirement: The need for RBC transfusions at baseline,
3 months, and 6 months.

This multi-faceted approach allows for a more nuanced and dynamic assessment of prognosis
compared to baseline-only models, enabling investigators to identify patients with a poor
trajectory early in the course of treatment.

Application in Clinical Trials

The RR6 model has significant practical applications in the design and interpretation of clinical
trials for novel MF therapies. Its primary utility lies in:

o Patient Stratification: Identifying patient subgroups with differing prognoses to ensure
balanced allocation to treatment arms and to allow for subgroup analyses.

o Enrichment of High-Risk Populations: Enrolling patients in the high-risk RR6 category into
trials of novel agents or combination therapies where the potential for benefit is greatest.

o Early Endpoint for Treatment Efficacy: Utilizing the change in RR6 risk category as a
surrogate endpoint for overall survival, potentially accelerating drug development timelines.

¢ Informing Treatment Decisions: In adaptive trial designs, the RR6 score could be used to
guide decisions on treatment continuation, dose modification, or switching to alternative
therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from the development and validation
cohorts of the RR6 model, providing a clear overview of the patient characteristics and
outcomes.
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Table 1: Baseline Characteristics of the RR6 Model Development Cohort (RUXOREL-MF

Study)[1]
Characteristic Value
Number of Patients 209
Median Age (years) 71
Gender (Male/Female, %) 58.4/41.6
Myelofibrosis Subtype (PMF/SMF, %) 61.7/38.3
Median Palpable Spleen Length (cm below 12
LCM)
RBC Transfusion Dependent at Baseline (%) 23.4
Median Hemoglobin (g/dL) 10.6
Median Platelet Count (x10°/L) 220
Ruxolitinib Starting Dose
5 mg BID 14.8%
10 mg BID 21.5%
15 mg BID 26.3%
20 mg BID 37.3%

PMF: Primary Myelofibrosis; SMF: Secondary Myelofibrosis; LCM: Left Costal Margin; RBC:

Red Blood Cell; BID: Twice Daily.

Table 2: RR6 Risk Stratification and Median Overall Survival (OS)[2][3]

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/product/b1139164?utm_src=pdf-body
https://air.unimi.it/retrieve/dfa8b9aa-4ea8-748b-e053-3a05fe0a3a96/advancesadv2021006889.pdf
https://www.benchchem.com/product/b1139164?utm_src=pdf-body
https://iris.hunimed.eu/handle/11699/70683
https://pubmed.ncbi.nlm.nih.gov/35130339/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. . Median OS 95% Confidence
Risk Category Risk Factors
(months) Interval
Low <2 points Not Reached -
Intermediate 2-4 points 61 43-80
High >4 points 33 21-50

Table 3: Hazard Ratios of Risk Factors in the RR6 Model[2][3][4]

. . 95% Confidence
Risk Factor Hazard Ratio (HR) p-value
Interval
Ruxolitinib Dose <20
mg BID at baseline, 3 1.79 1.07-3.00 0.03

& 6 months

Palpable Spleen
Length Reduction 2.26 1.40-3.65 0.0009
<30% at 3 & 6 months

RBC Transfusion
Need at 3 and/or 6 1.66 0.95-2.88 0.07

months

RBC Transfusion
Need at all time points
(baseline, 3& 6

months)

2.32 1.19-4.54 0.02

Experimental Protocols

The successful implementation of the RR6 model in a clinical trial setting requires standardized
and rigorous data collection. The following protocols outline the methodologies for assessing
the key variables of the RR6 model.

Protocol 1: Assessment of Ruxolitinib Dose
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Objective: To accurately document the prescribed and administered dose of ruxolitinib at
baseline, 3 months (£ 2 weeks), and 6 months (+ 2 weeks).

Methodology:
o Baseline (Day 1):
o Record the initial prescribed daily dose of ruxolitinib in milligrams (mg) twice daily (BID).

o Document the rationale for the starting dose, particularly if it deviates from the label
recommendations based on platelet count.

e 3-Month and 6-Month Visits:
o Review the patient's medication diary and/or conduct a pill count to assess adherence.
o Record the current prescribed daily dose of ruxolitinib.

o Document any dose adjustments (increases or decreases) that have occurred since the
last assessment and the reasons for these changes (e.g., adverse events, lack of
efficacy).

» Data Recording:

o All dose information should be recorded in the electronic Case Report Form (eCRF) at
each specified time point.

Protocol 2: Assessment of Spleen Response

Objective: To measure the change in palpable spleen size from baseline at 3 months (+ 2
weeks) and 6 months (x 2 weeks).

Methodology:
» Patient Positioning:

o The patient should be in a supine position with their knees flexed to relax the abdominal
muscles.
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Palpation Technique:

o The examiner should begin palpation in the left lower quadrant and move superiorly
towards the left costal margin (LCM).

o The patient should be instructed to take a deep breath to facilitate palpation of the spleen
tip.

Measurement:

o The spleen size is measured as the distance in centimeters (cm) from the LCM to the tip
of the spleen along the longest axis.

o If the spleen is not palpable, it should be recorded as 0 cm below the LCM.
Baseline Measurement:

o The baseline spleen measurement should be performed and recorded prior to the first
dose of ruxolitinib.

Follow-up Measurements:

o Spleen palpation should be performed at the 3-month and 6-month visits by a trained
clinician to ensure consistency.

Calculation of Response:

o The percentage reduction in spleen length is calculated as: [ (Baseline Spleen Length -
Follow-up Spleen Length) / Baseline Spleen Length | * 100.

Data Recording:
o All measurements and calculated percentage reductions should be recorded in the eCRF.
Protocol 3: Assessment of Red Blood Cell (RBC) Transfusion Requirement

Objective: To accurately document the number of RBC units transfused at baseline (previous 3
months), and during the first 3 and 6 months of treatment.
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Methodology:
¢ Definition of Transfusion Dependence:

o Transfusion dependence at baseline is defined as the receipt of = 2 units of RBCs in the
12 weeks prior to the first dose of ruxolitinib.[5]

o For the 3-month and 6-month assessments, the need for any RBC transfusion should be
recorded.

o Data Collection:

o Review the patient's medical records, hospital charts, and transfusion logs to obtain a
complete history of all RBC transfusions.

o At each study visit, specifically question the patient about any transfusions received since
the last visit.

e Time Periods for Assessment:
o Baseline: Document all RBC transfusions in the 12 weeks preceding the start of ruxolitinib.

o Month 0-3: Document all RBC transfusions from the date of the first dose of ruxolitinib up
to the 3-month visit.

o Month 3-6: Document all RBC transfusions from the 3-month visit up to the 6-month visit.
o Data Recording:
o Record the number of RBC units transfused and the dates of transfusion in the eCRF.

o For the RR6 model, the variable is dichotomous (yes/no) for the need for transfusion at
each time point.

Mandatory Visualizations

The following diagrams illustrate the key concepts related to the RR6 model and its application.
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Caption: Workflow for RR6 Model Data Collection and Risk Stratification.
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Caption: Simplified JAK-STAT Signaling Pathway and the Mechanism of Ruxolitinib.
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Conclusion

The RR6 model represents a significant advancement in the prognostic assessment of patients
with myelofibrosis treated with ruxolitinib. Its integration into clinical trials provides a powerful
tool for patient selection, risk stratification, and early assessment of therapeutic benefit. By
adhering to the standardized protocols outlined in these application notes, researchers can
ensure the consistent and accurate application of the RR6 model, thereby enhancing the
quality and efficiency of clinical drug development in myelofibrosis. The ability to identify
patients with a high probability of poor outcomes early in their treatment course is crucial for
guiding them towards more effective, potentially life-saving, alternative therapies.[4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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